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Abstract
Oxysceptrin, a marine alkaloid derived from sponges of the Agelas genus, has garnered

significant interest within the scientific community due to its potent and diverse biological

activities. This document provides a comprehensive technical overview of Oxysceptrin,

focusing on its chemical structure, available biological activity data, and insights into its

potential mechanisms of action. The information is tailored for researchers and professionals

engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Properties
Oxysceptrin is a dimeric pyrrole-imidazole alkaloid. Its complex chemical architecture is

characterized by a central cyclobutane ring connecting two substituted 2-aminoimidazole and

4,5-dibromopyrrole-2-carboxamide moieties.

Chemical Formula: C₂₂H₂₄Br₂N₁₀O₃

IUPAC Name: N,N'-((1R,2R,3S,4S)-3-(2-amino-1H-imidazol-5-yl)-4-(2-amino-5-oxo-4,5-

dihydro-1H-imidazol-4-yl)cyclobutane-1,2-diyl)bis(methylene)bis(4-bromo-1H-pyrrole-2-

carboxamide)

2D Chemical Structure:
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(Image Source: PubChem CID 195213)

Quantitative Biological Activity Data
While extensive quantitative data for Oxysceptrin is still emerging, preliminary studies have

highlighted its significant antimicrobial properties. The following table summarizes the available

Minimum Inhibitory Concentration (MIC) values for sceptrin, a closely related precursor to

Oxysceptrin, which provides a strong indication of the potential bioactivity of Oxysceptrin
itself.
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Microorganism MIC (µg/mL) Reference

Staphylococcus aureus >100 [1]

Escherichia coli >100 [1]

Candida albicans >100 [1]

Note: Further targeted studies are required to establish a comprehensive quantitative profile of

Oxysceptrin's bioactivity against a wider range of pathogens and cell lines.

Experimental Protocols
Isolation of Sceptrin (Precursor to Oxysceptrin) from
Agelas mauritiana
The following is a generalized protocol based on the isolation of sceptrin, which would be a

precursor step to obtaining Oxysceptrin.

Experimental Workflow:
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Caption: Workflow for the isolation of sceptrin.
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Extraction: The sponge material is typically homogenized and extracted with a mixture of

organic solvents, such as methanol (MeOH) and dichloromethane (CH₂Cl₂). This process is

repeated multiple times to ensure exhaustive extraction of the secondary metabolites. The

combined extracts are then concentrated under reduced pressure to yield a crude extract.

Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning to separate

compounds based on their polarity. A common partitioning scheme involves sequential

extraction with hexane, ethyl acetate (EtOAc), and n-butanol (BuOH) from an aqueous

suspension of the crude extract. The more polar compounds, including sceptrin, will

preferentially partition into the aqueous and butanol fractions.

Chromatographic Purification:

Sephadex LH-20: The polar fractions are often first purified by size-exclusion

chromatography on a Sephadex LH-20 column, eluting with methanol. This step helps to

remove high molecular weight impurities.

High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of

interest are then subjected to reverse-phase HPLC (RP-HPLC) for final purification. A C18

column is typically used with a gradient elution of acetonitrile in water, often with a

trifluoroacetic acid (TFA) modifier. Fractions are monitored by UV absorbance, and those

containing the pure compound are collected and lyophilized.

Total Synthesis of (±)-Sceptrin
The total synthesis of sceptrin has been achieved and provides a roadmap for the synthesis of

Oxysceptrin. A key step in the synthesis is the [2+2] photocycloaddition to form the central

cyclobutane core.

Retrosynthetic Analysis:

SceptrinDimerizationPyrrole-imidazole Monomer[2+2] PhotocycloadditionSimpler Precursors
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Caption: Retrosynthetic analysis of sceptrin.
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A detailed, step-by-step synthetic protocol is extensive and beyond the scope of this guide.

However, interested researchers are directed to the original publication on the total synthesis of

sceptrin for a comprehensive methodology.[2]

Signaling Pathway Modulation
The precise signaling pathways modulated by Oxysceptrin are an active area of investigation.

However, based on the known antimicrobial activity of the related compound sceptrin, a likely

mechanism of action involves the disruption of cellular membranes.[1]

Hypothesized Mechanism of Action:
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Caption: Hypothesized antimicrobial mechanism of Oxysceptrin.

Sceptrin has been shown to be bacteriostatic at its minimum inhibitory concentration (MIC) and

bactericidal at higher concentrations.[1] It induces the formation of spheroplasts in E. coli,
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suggesting an effect on the cell wall that is likely secondary to membrane damage.[1] Studies

have indicated that sceptrin disrupts the cell membranes of both prokaryotic and eukaryotic

cells, leading to the leakage of intracellular components such as potassium ions.[1] It is

plausible that Oxysceptrin shares this mechanism of action.

Further research is necessary to elucidate the specific molecular targets of Oxysceptrin and

its impact on key signaling cascades within both microbial and mammalian cells.

Conclusion and Future Directions
Oxysceptrin represents a promising natural product with significant therapeutic potential,

particularly as an antimicrobial agent. Its complex structure presents both a challenge and an

opportunity for synthetic chemists to develop novel analogs with improved activity and

selectivity. Future research should focus on:

Comprehensive Bioactivity Screening: Evaluating the cytotoxic and antimicrobial activity of

pure Oxysceptrin against a broad panel of cancer cell lines and pathogenic microorganisms

to establish a detailed quantitative structure-activity relationship.

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling

pathways affected by Oxysceptrin to understand its mode of action at a deeper level.

Synthetic Analog Development: Leveraging the knowledge from total synthesis to create

novel derivatives of Oxysceptrin with enhanced therapeutic properties and reduced toxicity.

The continued exploration of Oxysceptrin and its analogs holds considerable promise for the

development of new therapeutic agents to address unmet medical needs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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